1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid
Overview
Description
1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and drug design.
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain enzymes, which can alter the metabolic pathways within cells. The compound’s interaction with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) suggests its potential in modulating cellular metabolism and energy production . Additionally, its binding affinity to specific proteins can influence signal transduction pathways, thereby affecting cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, its impact on gene expression can result in changes in the production of proteins that are crucial for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, thereby affecting their activity. For instance, the compound’s interaction with NAMPT inhibits its activity, which in turn affects the NAD+ biosynthesis pathway . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and function, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been observed to exert beneficial effects, such as enhancing cellular metabolism and reducing inflammation . At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for cellular metabolism. For example, its inhibition of NAMPT affects the NAD+ biosynthesis pathway, which is essential for energy production and cellular homeostasis . Additionally, the compound can influence metabolic flux and alter the levels of various metabolites, thereby impacting overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The compound’s distribution within tissues can also influence its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby modulating cellular processes and functions.
Preparation Methods
The synthesis of 1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach includes the reaction of diphenylhydrazone and pyridine with iodine . Industrial production methods often involve the use of preformed pyrazole or pyridine intermediates, which are then subjected to various reaction conditions to form the desired pyrazolopyridine structure .
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the introduction of various substituents at different positions on the pyrazolopyridine ring. Common reagents include halogens, alkyl groups, and aryl groups.
Cyclization: Cyclization reactions can be used to form additional ring structures, enhancing the compound’s complexity and potential biological activity
Scientific Research Applications
1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has shown potential as a therapeutic agent, particularly in the development of drugs targeting cancer and neurological disorders
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular signaling pathways .
Comparison with Similar Compounds
1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid can be compared to other similar compounds within the pyrazolopyridine family, such as:
1H-Pyrazolo[3,4-B]pyridine: This compound lacks the methyl group at the N1 position, which can influence its chemical reactivity and biological activity.
2H-Pyrazolo[3,4-B]pyridine: This isomer has a different tautomeric form, which can affect its stability and interaction with biological targets.
1H-Pyrazolo[4,3-B]pyridine: This compound has a different ring fusion pattern, leading to variations in its chemical and physical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-7-5(4-10-11)2-6(3-9-7)8(12)13/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBXJRACVPGWTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C=C2C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216039 | |
Record name | 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301216039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131912-88-3 | |
Record name | 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131912-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301216039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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